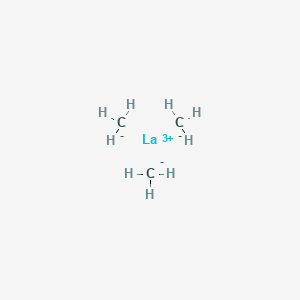![molecular formula C10H10N2O4 B12569969 4-Oxo-4-[(pyridine-4-carbonyl)amino]butanoic acid CAS No. 322762-62-9](/img/structure/B12569969.png)
4-Oxo-4-[(pyridine-4-carbonyl)amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4-[(pyridine-4-carbonyl)amino]butanoic acid is a chemical compound with the empirical formula C10H11N3O4 and a molecular weight of 237.21 g/mol . This compound is known for its unique structure, which includes a pyridine ring attached to a butanoic acid backbone through a carbonyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-[(pyridine-4-carbonyl)amino]butanoic acid typically involves the reaction of pyridine-4-carboxylic acid with a suitable amine under controlled conditions. One common method involves the use of hydrazine derivatives to form the hydrazino intermediate, which is then oxidized to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-[(pyridine-4-carbonyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Electrophiles such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-Oxo-4-[(pyridine-4-carbonyl)amino]butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-Oxo-4-[(pyridine-4-carbonyl)amino]butanoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Oxo-4-[(pyridine-4-carbonyl)amino]butanoic acid is unique due to its specific structure, which includes a pyridine ring and a butanoic acid backbone. This structure imparts distinct chemical properties, making it valuable for various research applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity further distinguish it from similar compounds.
Properties
CAS No. |
322762-62-9 |
|---|---|
Molecular Formula |
C10H10N2O4 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
4-oxo-4-(pyridine-4-carbonylamino)butanoic acid |
InChI |
InChI=1S/C10H10N2O4/c13-8(1-2-9(14)15)12-10(16)7-3-5-11-6-4-7/h3-6H,1-2H2,(H,14,15)(H,12,13,16) |
InChI Key |
DOGTXHSPCSPSLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(=O)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


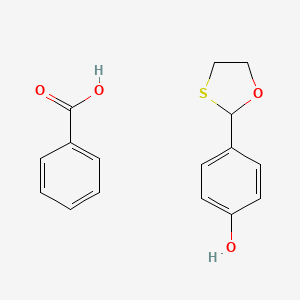

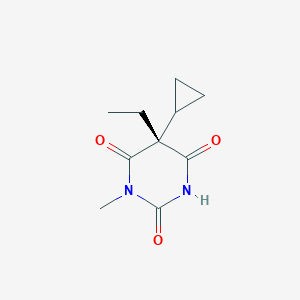
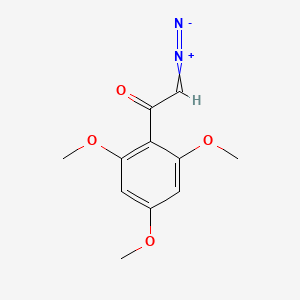
![2-[(1,3-Benzothiazol-2-yl)oxy]-N-(4-fluorophenyl)-N-propylacetamide](/img/structure/B12569910.png)
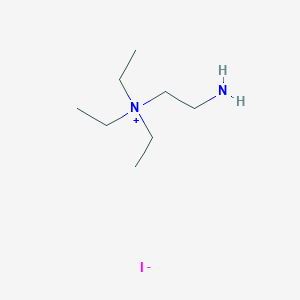
![Heptanenitrile, 7-[bis(1-methylethyl)phosphino]-](/img/structure/B12569929.png)
![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-2-methylbenzamide](/img/structure/B12569942.png)


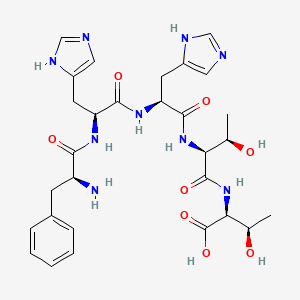
![2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid](/img/structure/B12569964.png)

